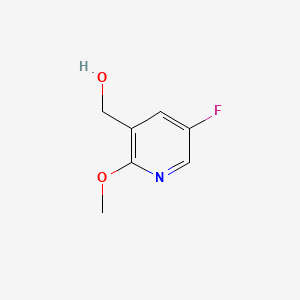

(5-Fluoro-2-methoxypyridin-3-yl)methanol

Descripción general

Descripción

(5-Fluoro-2-methoxypyridin-3-yl)methanol: is an organic compound with the molecular formula C7H8FNO2 It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 2-position, and a hydroxymethyl group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method involves the use of N-fluoropyridinium salts as precursors, which react with fluorine gas in the presence of a strong acid to yield the fluorinated pyridine derivative . The methoxy group can be introduced via nucleophilic substitution reactions, and the hydroxymethyl group is typically added through a reduction process using reagents such as sodium borohydride .

Industrial Production Methods: Industrial production of (5-Fluoro-2-methoxypyridin-3-yl)methanol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: (5-Fluoro-2-methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as .

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like .

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, sodium ethoxide.

Major Products:

Oxidation: (5-Fluoro-2-methoxypyridin-3-yl)carboxylic acid.

Reduction: this compound.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: (5-Fluoro-2-methoxypyridin-3-yl)methanol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for the development of new therapeutic agents.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs targeting neurological disorders, cancer, and infectious diseases. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mecanismo De Acción

The mechanism of action of (5-Fluoro-2-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. The methoxy group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparación Con Compuestos Similares

- (5-Fluoro-3-methoxypyridin-2-yl)methanol

- (5-Fluoro-2-methoxypyridin-3-yl)boronic acid

- (5-Fluoro-2-methoxypyridin-3-yl)carboxylic acid

Uniqueness: (5-Fluoro-2-methoxypyridin-3-yl)methanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxy and hydroxymethyl groups provide sites for further chemical modifications. This combination of features makes it a valuable compound in various research and industrial applications.

Actividad Biológica

(5-Fluoro-2-methoxypyridin-3-yl)methanol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom and a methoxy group, which contribute to its reactivity and pharmacological properties. The following sections summarize the biological activity, synthesis, and potential therapeutic applications of this compound based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is CHFNO, with a molar mass of approximately 159.14 g/mol. Its structure includes:

- A pyridine ring with a fluorine atom at the 5-position.

- A methoxy group at the 2-position.

- A hydroxymethyl group attached to the nitrogen atom.

These structural features enhance its interaction with biological targets, making it a candidate for drug development.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Pyridine Derivatives : Starting materials include commercially available pyridine derivatives that undergo fluorination and methoxylation.

- Functionalization : The introduction of the hydroxymethyl group can be achieved through various organic reactions, such as nucleophilic substitution or reduction processes.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

- L1210 mouse leukemia cells , where it demonstrated potent growth inhibition with IC values in the nanomolar range .

Enzyme Modulation

Studies suggest that this compound may modulate enzyme activity, particularly in pathways related to inflammation and cancer. Its structural components allow it to interact effectively with specific receptors and enzymes, potentially leading to therapeutic effects in inflammatory diseases .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. Compounds with similar structures have been shown to influence inflammatory responses significantly, suggesting that this compound may also have implications for treating inflammatory conditions .

Comparative Biological Activity

To understand the biological activity better, a comparison with structurally similar compounds can be insightful. The following table summarizes key features and biological activities of related compounds:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| (5-Fluoro-2-hydroxypyridine) | 51173-05-8 | 0.90 | Hydroxyl group enhances reactivity |

| (5-Fluoro-2-methoxy-3-methylpyridine) | 884494-89-7 | 0.79 | Methyl substitution alters biological behavior |

| (5-Fluoro-2-methoxypyridin-4-amine) | 58381-05-8 | 0.78 | Amino group introduces different reactivity |

| (3-Fluoro-5-methoxypyridin-2-yl)methanol | 874822 | 0.76 | Similar fluorine substitution but different methoxy location |

Case Studies and Research Findings

- Anticancer Efficacy : In a study evaluating various pyridine derivatives against L1210 cells, this compound showed remarkable potency, indicating its potential as an anticancer agent .

- Inflammatory Pathways : Research focusing on the modulation of inflammatory pathways revealed that compounds similar to this compound could downregulate pro-inflammatory cytokines, suggesting potential therapeutic applications in chronic inflammatory diseases .

Q & A

Basic Questions

Q. What are the standard synthetic routes for (5-Fluoro-2-methoxypyridin-3-yl)methanol in laboratory settings?

- Methodological Answer : The compound is synthesized via fluorination of pyridine precursors. A typical route involves reacting a chlorinated or hydroxylated pyridine derivative (e.g., 2-methoxy-3-hydroxymethylpyridine) with a fluorinating agent like DAST (diethylaminosulfur trifluoride) under inert atmosphere to prevent side reactions . Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Reaction monitoring by TLC and characterization via / NMR ensures intermediate and final product integrity.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies methoxy (-OCH) and hydroxymethyl (-CHOH) protons, while NMR confirms fluorine substitution.

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS determines molecular weight (MW: 157.15 g/mol) and fragmentation patterns .

- IR Spectroscopy : Detects O-H (3200–3600 cm), C-F (1100–1250 cm), and aromatic C=C stretches.

- HPLC : Validates purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. How should researchers handle solubility and stability studies for this compound?

- Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF), alcohols (methanol, ethanol), and water. Prepare stock solutions in DMSO for biological assays. Stability is assessed under varying pH (3–10), temperatures (4°C, 25°C, 37°C), and light exposure using HPLC to monitor degradation over 72 hours .

Q. What safety protocols are critical when working with this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential toxicity of fluorinated compounds. Work in a fume hood to avoid inhalation. Store in airtight containers at 4°C, away from oxidizers. Emergency procedures include rinsing exposed skin with water and consulting SDS for methanol derivative hazards .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces, identifying electrophilic sites. Simulate reaction pathways (e.g., SNAr at C-5 fluorine) using transition-state theory. Compare HOMO/LUMO energies with experimental data (e.g., reaction rates with amines or thiols) to validate predictions .

Q. What crystallographic strategies resolve structural ambiguities in fluorinated pyridine derivatives?

- Methodological Answer : Grow single crystals via slow evaporation from ethanol. Use X-ray diffraction (Cu-Kα radiation) and refine structures with SHELXL . Analyze fluorine’s electron-withdrawing effects on bond lengths and angles. Compare with databases (CCDC) to identify conformational trends .

Q. How do researchers address discrepancies in reported CAS registry numbers for this compound?

- Methodological Answer : Cross-reference CAS numbers (916421-02-8 vs. 865156-59-8 ) using PubChem and SciFinder. Confirm identity via analytical data (NMR, HRMS) and synthesize from validated precursors. Publish corrections if errors are identified .

Q. What mechanistic insights guide the optimization of fluorination yields in synthesis?

- Methodological Answer : Use kinetic studies (e.g., in situ IR) to monitor fluorination rates. Optimize parameters: temperature (0°C to RT), solvent (THF vs. DCM), and catalyst (e.g., KF/AlO). Compare yields (HPLC) and side products (GC-MS) to identify ideal conditions .

Q. What hypotheses exist regarding the biological activity of this compound?

- Methodological Answer : Hypothesize kinase inhibition (e.g., GSK-3β) based on structural analogs . Test in vitro using enzymatic assays (IC determination) and cellular models (apoptosis/viability assays). Perform SAR studies by modifying methoxy/fluorine groups .

Q. How can researchers validate the compound’s role in medicinal chemistry pipelines?

- Methodological Answer : Integrate into fragment-based drug discovery (FBDD) libraries. Screen against target proteins (SPR binding assays) and optimize via click chemistry (e.g., CuAAC to append pharmacophores). Assess ADMET properties (LogP, metabolic stability in liver microsomes) .

Propiedades

IUPAC Name |

(5-fluoro-2-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQOYKNNKFBSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660523 | |

| Record name | (5-Fluoro-2-methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874822-98-7 | |

| Record name | (5-Fluoro-2-methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.